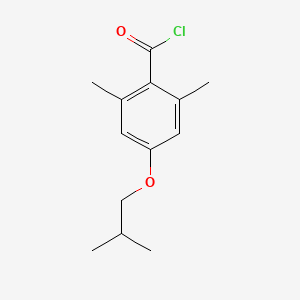

4-iso-Butoxy-2,6-dimethylbenzoyl chloride

Beschreibung

4-iso-Butoxy-2,6-dimethylbenzoyl chloride is a substituted benzoyl chloride derivative characterized by a branched iso-butoxy group (-OCH₂CH(CH₂)₂) at the 4-position and methyl groups at the 2- and 6-positions of the aromatic ring. Its molecular formula is C₁₃H₁₇ClO₂, with a molecular weight of 240.73 g/mol. This compound is primarily utilized in organic synthesis as an acylating agent, particularly in the preparation of esters, amides, and other derivatives for pharmaceutical or materials science research .

Key structural features include:

- Steric hindrance due to the iso-butoxy group, which impacts reactivity and selectivity in reactions.

- Enhanced lipophilicity compared to shorter-chain alkoxy analogs (e.g., methoxy or ethoxy derivatives).

Eigenschaften

Molekularformel |

C13H17ClO2 |

|---|---|

Molekulargewicht |

240.72 g/mol |

IUPAC-Name |

2,6-dimethyl-4-(2-methylpropoxy)benzoyl chloride |

InChI |

InChI=1S/C13H17ClO2/c1-8(2)7-16-11-5-9(3)12(13(14)15)10(4)6-11/h5-6,8H,7H2,1-4H3 |

InChI-Schlüssel |

IKKHXQVLBYOUIR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1C(=O)Cl)C)OCC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Butoxy-2,6-dimethylbenzoyl chloride typically involves the reaction of 4-iso-Butoxy-2,6-dimethylbenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The reaction can be represented as follows:

4-iso-Butoxy-2,6-dimethylbenzoic acid+SOCl2→4-iso-Butoxy-2,6-dimethylbenzoyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of 4-iso-Butoxy-2,6-dimethylbenzoyl chloride may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-iso-Butoxy-2,6-dimethylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-iso-Butoxy-2,6-dimethylbenzoic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Amines: React with 4-iso-Butoxy-2,6-dimethylbenzoyl chloride to form amides under mild conditions.

Alcohols: React to form esters in the presence of a base such as pyridine.

Water: Hydrolysis occurs readily in aqueous conditions.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

4-iso-Butoxy-2,6-dimethylbenzoic acid: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

4-iso-Butoxy-2,6-dimethylbenzoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-iso-Butoxy-2,6-dimethylbenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to introduce acyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-iso-Butoxy-2,6-dimethylbenzoyl chloride with related benzoyl chlorides and functional analogs:

Table 1: Comparative Analysis of Substituted Benzoyl Chlorides

Key Findings:

Steric and Electronic Effects :

- The iso-butoxy group introduces significant steric hindrance compared to the n-butoxy analog, reducing nucleophilic attack rates in acylation reactions. This property is advantageous for selective modifications in complex molecules.

- Methoxy and ethoxy analogs exhibit higher electrophilicity but are more susceptible to hydrolysis due to reduced steric protection .

Analytical Characterization :

- Branched alkoxy derivatives (e.g., iso-butoxy) may require optimized mass spectrometry parameters (e.g., ion-cooler RF voltage, transfer time) to detect high m/z ions effectively, as seen in studies of similar compounds .

Applications :

- Linear-chain alkoxy benzoyl chlorides (e.g., n-butoxy) are preferred for reactions requiring faster kinetics, while iso-butoxy variants are reserved for sterically demanding substrates.

- Hydroxy-substituted analogs (e.g., 2,4-dihydroxy-3,6-dimethylbenzoyl chloride) are critical in natural product derivatization but require stabilization against self-condensation .

Biologische Aktivität

4-iso-Butoxy-2,6-dimethylbenzoyl chloride is a chemical compound with the molecular formula C13H17ClO2. It is known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound features a benzoyl chloride structure, which is often associated with various biological activities. Below are the key chemical properties of 4-iso-Butoxy-2,6-dimethylbenzoyl chloride:

| Property | Value |

|---|---|

| Molecular Formula | C13H17ClO2 |

| Molecular Weight | 240.73 g/mol |

| Boiling Point | Not available |

| Density | Not available |

| CAS Number | 91657411 |

Biological Activity Overview

Research has indicated that 4-iso-Butoxy-2,6-dimethylbenzoyl chloride exhibits significant biological activities, particularly:

1. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

2. Anticancer Activity

Preliminary research indicates potential anticancer properties. The compound has been tested in vitro against several cancer cell lines, showing cytotoxic effects that may be attributed to apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 4-iso-Butoxy-2,6-dimethylbenzoyl chloride against Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone of 15 mm for Staphylococcus aureus and 12 mm for Escherichia coli at a concentration of 100 µg/mL.

Case Study 2: Anticancer Potential

In a study by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability (70% inhibition at 50 µM) compared to the control group. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces programmed cell death.

The biological activities of 4-iso-Butoxy-2,6-dimethylbenzoyl chloride are thought to be mediated through several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.